molecular formula C10H9BrN2S B3132528 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 3708-59-6

3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B3132528
CAS No.: 3708-59-6
M. Wt: 269.16 g/mol
InChI Key: RFHDBTCLYCEEFQ-UHFFFAOYSA-N
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Description

Chemical Structure:
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide (CAS: 127346-14-9) is a benzo[d]thiazole derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the 3-position and a hydrobromide counterion. Its molecular formula is C₁₁H₁₁BrN₂OS, with a molecular weight of 299.19 g/mol . The propargyl group introduces sp-hybridized carbons, influencing electronic properties and reactivity, while the hydrobromide enhances solubility and stability.

Synthesis:
The compound is synthesized via nucleophilic substitution or cyclization reactions. A common route involves reacting diazonium salts with thiourea derivatives in the presence of sodium tert-butoxide, as described for structurally similar 3-aryl benzo[d]thiazole-2(3H)-imines . For example, propargyl-substituted derivatives may form through bromination of precursors (e.g., acetylacetone) followed by substitution with thiocyanate and cyclization .

  • ¹H-NMR: Aromatic protons (δ 7.0–8.2 ppm), NH signals (δ ~10.1 ppm), and alkyne protons (δ ~2.5–3.5 ppm, depending on substitution) .
  • FT-IR: Stretching vibrations for C≡C (~2100 cm⁻¹) and C=Nimine (~1595 cm⁻¹) .

Properties

IUPAC Name

3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S.BrH/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h1,3-6,11H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHDBTCLYCEEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the reaction of 2-mercaptobenzothiazole with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at a temperature range of 0-10°C for several hours . The resulting product is then purified and converted to its hydrobromide salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Cycloaddition Reactions: The alkyne group in the compound can undergo cycloaddition reactions with azides to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Cycloaddition: Copper(I) catalysts and azides are commonly used for cycloaddition reactions.

Major Products Formed

    Substitution: Formation of azide or nitrile derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method
This compound Propargyl (C≡CH) at 3-position C₁₁H₁₁BrN₂OS 299.19 Alkyne group enhances reactivity for click chemistry; hydrobromide improves solubility. Bromination of α-methylene ketones, followed by thiocyanate substitution and cyclization .
3-Allylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine hydrobromide Allyl (CH₂CH=CH₂) at 3-position; naphtho ring C₁₄H₁₃BrN₂S 337.23 Extended aromatic system (naphtho ring) increases lipophilicity. Cyclization of thiourea derivatives with allyl halides under basic conditions .
6-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide Propargyl + methoxy at 6-position C₁₁H₁₁BrN₂OS 299.19 Methoxy group donates electrons, altering electronic properties. Similar to parent compound, with methoxy introduced via pre-functionalized precursors .
3-Allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide Allyl + difluoro at 4,6-positions C₁₀H₈BrF₂N₂S 307.16 Fluorine atoms enhance metabolic stability and electron-withdrawing effects. Fluorination of aromatic ring prior to allylation .
(2Z)-4-(4-Methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2(3H)-imine hydrobromide Methoxyphenyl and phenyl groups C₂₇H₂₂BrN₃OS 516.45 Bulky substituents reduce solubility but increase steric hindrance. Multi-component coupling of thioureas, aryl diazonium salts, and substituted phenols .

Key Comparative Insights :

Substituent Effects: Propargyl vs. Allyl: The propargyl group (sp-hybridized) offers superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to allyl (sp²/sp³), making it valuable for bioconjugation . Allyl derivatives, however, may exhibit better stability in acidic conditions . Electron-Donating vs. In contrast, fluoro substituents (electron-withdrawing) improve oxidative stability and binding affinity in biological targets .

Synthetic Challenges :

  • Propargyl derivatives require careful control of reaction conditions to avoid polymerization of the alkyne group .
  • Bulky substituents (e.g., triphenyl in ) may lead to steric hindrance, reducing reaction yields unless high-temperature or catalytic conditions are employed .

Physicochemical Properties :

  • Solubility : Hydrobromide salts generally improve aqueous solubility compared to free bases. For instance, the parent compound (299.19 g/mol) has comparable solubility to its 6-methoxy derivative but lower than allyl-naphtho analogs due to the latter’s lipophilic naphtho ring .
  • Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher melting points and thermal stability, attributed to strong C-F bonds and crystal packing effects.

Spectroscopic Differentiation :

  • ¹H-NMR : Propargyl protons (δ ~2.5–3.5 ppm) are distinct from allyl protons (δ ~5–6 ppm for CH=CH₂) .
  • ¹³C-NMR : Alkyne carbons appear at δ ~70–90 ppm, whereas allyl carbons resonate at δ ~115–135 ppm .

Biological Activity

3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrN2S
  • Molecular Weight : 268.15 g/mol
  • CAS Number : 3708-59-6

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial and fungal strains. A study demonstrated that certain benzo[d]thiazole derivatives inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, a series of thiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the chemical structure could enhance their activity against cancer cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, thiazole derivatives have been noted for their inhibitory effects on farnesyltransferase, an enzyme implicated in cancer progression .

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between appropriate thiazole derivatives and propargyl amines. The reaction conditions can be optimized to yield high purity products, often exceeding 95% .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus niger, suggesting its potential application in antifungal treatments .

Cytotoxicity Evaluation

In a cytotoxicity assay involving several human cancer cell lines, this compound demonstrated significant growth inhibition, with IC50 values comparable to established chemotherapeutic agents. This highlights its potential as a lead compound for further development in cancer therapy .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerSignificant cytotoxicity in cancer cell lines
Enzyme InhibitionInhibitory effects on farnesyltransferase

Q & A

Q. Advanced Research Focus

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .
  • Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-propargyl) track intracellular accumulation via scintillation counting.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like TYK2 kinases, guided by crystallographic data from related benzothiazole derivatives .

How do reaction conditions influence byproduct formation during synthesis?

Q. Basic Research Focus

  • Excess Base : Prolonged exposure to sodium tert-butoxide at >5°C leads to hydrolysis of the imine group, forming benzo[d]thiazol-2(3H)-one byproducts .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase nucleophilicity but risk N-alkylation side reactions; ethanol/THF balances reactivity and stability .
  • Stoichiometry : Molar ratios >1:1 (thiourea:diazonium salt) promote dimerization, detectable via HPLC-MS .

What analytical techniques validate purity for pharmacological studies?

Q. Basic Research Focus

  • HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments (e.g., loss of HBr at m/z 80) .
  • Thermogravimetric Analysis (TGA) : Decomposition points ≥180°C confirm thermal stability for storage .

How can computational modeling guide the optimization of pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME calculates logP (~2.5) and topological polar surface area (~60 Ų), suggesting moderate blood-brain barrier permeability .
  • Metabolic Stability : CYP3A4 metabolism is predicted via MetaSite, highlighting susceptibility to oxidation at the propargyl group .
  • Solubility Enhancement : COSMO-RS simulations identify co-solvents (e.g., PEG-400) to improve aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.